molecular formula C7H4ClF5N2O2 B1431333 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1421603-58-8

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1431333
CAS No.: 1421603-58-8
M. Wt: 278.56 g/mol
InChI Key: ABTGULRUPQHWNM-UHFFFAOYSA-N
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Description

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the introduction of fluorine atoms through difluoromethylation and trifluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, difluoromethylation can be performed using difluorocarbene reagents, while trifluoromethylation often employs trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to ensure high yield and purity. The process typically includes multiple steps of purification and isolation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to increased stability and reactivity. This compound can inhibit or activate various enzymes and receptors, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyrazole derivatives: Compounds with similar trifluoromethyl groups, such as trifluoromethylpyrazole, share some chemical properties and applications.

    Difluoromethylated compounds: Compounds with difluoromethyl groups, like difluoromethylpyrazole, also exhibit similar reactivity and stability.

Uniqueness

What sets 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid apart is the combination of both chlorodifluoromethyl and trifluoromethyl groups in its structure. This unique combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5N2O2/c1-15-4(6(8,9)10)2(5(16)17)3(14-15)7(11,12)13/h1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTGULRUPQHWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127545
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-58-8
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421603-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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